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Compound Name: C18(Plasm) LPC

Cat. No.: B1263083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-O-(1'Z-octadecenyl)-2-hydroxy-sn-
glycero-3-phosphocholine (C18(Plasm) LPC)
1-O-(1'Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine, commonly abbreviated as

C18(Plasm) LPC or PC(P-18:0/0:0), is a specific species of lysoplasmalogen. Plasmalogens

are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1

position of the glycerol backbone.[1] Approximately 20% of all phospholipids in the human body

are plasmalogens, with choline plasmalogens being particularly abundant in cardiac tissue.[1]

[2]

C18(Plasm) LPC is an intermediate in the metabolism of its parent compound, C18 choline

plasmalogen (C18(Plasm) PC). It is generated by the enzymatic removal of the fatty acid at the

sn-2 position. While often considered just a metabolic intermediate, lysophospholipids (LPLs)

like C18(Plasm) LPC are increasingly recognized as potent signaling molecules involved in a

multitude of physiological and pathological processes.[2][3] This guide provides a

comprehensive overview of the core aspects of C18(Plasm) LPC metabolism, its biological

functions, and the methodologies used for its study in mammalian cells.

Table 1: Physicochemical Properties of C18(Plasm) LPC
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Property Value Reference

Synonyms

PC(P-18:1/0:0), 1-O-1'-(Z)-

octadecenyl-2-hydroxy-sn-

glycero-3-phosphocholine

[4]

CAS Number 97802-55-6 [4]

Molecular Formula C₂₆H₅₄NO₆P [4]

Molecular Weight 507.68 g/mol [4]

Lipid Type
Lysoplasmalogen,

Lysophospholipid
[4]

Metabolism of C18(Plasm) LPC
The cellular concentration of C18(Plasm) LPC is tightly regulated through a dynamic balance

of synthesis and degradation/remodeling pathways.

Biosynthesis of C18(Plasm) LPC
C18(Plasm) LPC is not synthesized de novo but is generated from the hydrolysis of its diacyl

precursor, C18 plasmalogen phosphatidylcholine (C18(Plasm) PC). This reaction is catalyzed

by phospholipase A₂ (PLA₂) enzymes, which specifically cleave the ester bond at the sn-2

position of the glycerol backbone, releasing a fatty acid.[2]

The biosynthesis of the C18(Plasm) PC precursor is a multi-step process that begins in the

peroxisomes and is completed in the endoplasmic reticulum. Key enzymes in the initial

peroxisomal steps include glyceronephosphate O-acyltransferase (GNPAT) and

alkylglyceronephosphate synthase (AGPS).[1]

The generation of C18(Plasm) LPC from C18(Plasm) PC is highly dependent on the specific

PLA₂ isoforms present, as they exhibit distinct substrate preferences. Cytosolic PLA₂ (cPLA₂)

shows a higher activity toward plasmalogens compared to conventional diacyl phospholipids,

making it a key enzyme in generating C18(Plasm) LPC, especially when the sn-2 position is

occupied by arachidonic acid.[2] In contrast, secretory PLA₂ (sPLA₂) shows a preference for
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diacyl phospholipids over plasmalogens.[2] Studies in canine myocardium have identified a

specific plasmalogen-selective PLA₂ activity that does not require calcium.[5]

C18(Plasm) PC
(1-O-(1'Z-octadecenyl)-2-acyl-sn-glycero-3-PC)

C18(Plasm) LPC

Hydrolysis

Fatty Acid
(from sn-2 position)

+

Phospholipase A₂ (PLA₂)
(e.g., cPLA₂)
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Diagram 1: Biosynthesis of C18(Plasm) LPC via PLA₂-mediated hydrolysis.

Degradation and Remodeling
Once formed, C18(Plasm) LPC can undergo two primary metabolic fates: reacylation back to

its parent phospholipid or complete degradation.

Reacylation (Lands Cycle): The most prominent pathway for C18(Plasm) LPC metabolism is

its reacylation to C18(Plasm) PC. This reaction is catalyzed by a family of enzymes known

as lysophosphatidylcholine acyltransferases (LPCATs), which transfer a fatty acid from an

acyl-CoA donor to the free hydroxyl group at the sn-2 position.[6] This deacylation-

reacylation cycle, known as the Lands cycle, is crucial for remodeling the fatty acid

composition of membranes and maintaining phospholipid homeostasis.[7][8] Different LPCAT

isoforms exhibit distinct specificities for both the lysophospholipid acceptor and the acyl-CoA

donor, allowing for fine-tuned control over membrane lipid diversity.[7][9]

Degradation: C18(Plasm) LPC can also be further degraded by other phospholipases. For

instance, lysophospholipase D (also known as autotaxin) can cleave the phosphocholine

headgroup, producing 1-O-(1'Z-octadecenyl)-sn-glycerol-3-phosphate, a lysophosphatidic

acid (LPA) analog.[6]

Table 2: Relative Activity and Selectivity of Key Enzymes in C18(Plasm) LPC Metabolism
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Enzyme
Family

Specific
Isoform/Type

Preferred
Substrate/Rea
ction

Key Findings Reference(s)

Phospholipase

A₂ (PLA₂)

Cytosolic PLA₂

(GIVA cPLA₂)

Plasmalogen-PC

> Diacyl-PC

Shows higher

activity towards

plasmalogens,

especially with

arachidonic acid

at sn-2.

[2]

Secretory PLA₂

(GV sPLA₂)

Diacyl-PC >

Plasmalogen-PC

Shows a high

preference for

conventional

ester

phospholipids

over

plasmalogens.

[2]

Canine

Myocardial PLA₂

Plasmenylcholin

e

A Ca²⁺-

independent,

plasmalogen-

selective PLA₂

was identified.

Vmax for

plasmenylcholine

was 5 nmol/mg/h

vs. 1 nmol/mg/h

for

phosphatidylcholi

ne.

[5]

LPC

Acyltransferase

(LPCAT)

LPLAT7

(LPGAT1)

sn-1 acylation of

LPC/LPE

Identified as an

sn-1 specific

LPLAT with a

preference for

incorporating

stearic acid

(C18:0).

[1]
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LPCAT1
Generates

saturated PCs

Preferentially

produces fully

saturated

phospholipids,

thereby

remodeling

membrane

composition.

[8]

Signaling and Biological Functions
Lysophospholipids are not merely metabolic intermediates; they are active signaling molecules

that can exert profound effects on cellular behavior. LPCs can act on G protein-coupled

receptors (GPCRs) and modulate the activity of intracellular enzymes like protein kinase C

(PKC).[2][3] The signaling effects of LPC can be concentration-dependent; for example, low

micromolar concentrations of LPC have been shown to activate PKC, while higher

concentrations are inhibitory.[3]

LPC has been implicated in a wide range of cellular responses, including:

Cell proliferation and differentiation[3]

Monocyte chemotaxis and T-lymphocyte activation[3]

Modulation of platelet aggregation[3]

Induction of pro-inflammatory cytokines, an effect that can be dependent on the platelet-

activating factor (PAF) receptor[10]
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Diagram 2: Simplified signaling pathway for C18(Plasm) LPC.
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C18(Plasm) LPC in Health and Disease
Alterations in plasmalogen and LPC metabolism are associated with numerous human

diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.

Neurodegenerative Diseases: Lower levels of LPCs have been reported in the plasma,

cerebrospinal fluid, and brain tissue of patients with Alzheimer's disease (AD).[11]

Specifically, LPCs containing long-chain fatty acids tend to be lower in the plasma of AD

patients.[12] However, other studies have reported higher levels of certain LPC species (e.g.,

lysoPC a C18:1 and lysoPC a C18:2) in AD and Mild Cognitive Impairment (MCI), suggesting

a complex and perhaps stage-dependent dysregulation.[3][13]

Cardiovascular Disease: An altered phospholipid metabolism is a hallmark of

atherosclerosis.[14] Studies using mass spectrometry imaging have found that while many

lysolipids accumulate in atherosclerotic plaques, the plasma levels of specific species like

LPC(18:0) are significantly reduced in patients with high cardiovascular risk, suggesting a

complex relationship between tissue and circulating lipid pools.[14][15]

Cancer: Cancer cells often exhibit altered phospholipid metabolism, including increased PC

turnover.[16] This can lead to decreased concentrations of LPC in the plasma of cancer

patients, which has been found to correlate with weight loss and inflammatory status.[16]

Table 3: Reported Alterations of LPC Species in Disease
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Disease Matrix LPC Species
Direction of
Change

Reference(s)

Alzheimer's

Disease

Plasma, CSF,

Brain
Total LPCs Decreased [11]

Plasma
lysoPC a C18:1,

lysoPC a C18:2
Increased [3]

Plasma Total LPCs
Increased post-

diagnosis
[13]

Atherosclerosis Arterial Plaque LPC(18:0) Increased [14][15]

Plasma (CV Risk

Group)
LPC(18:0) Decreased [14][15]

Cancer Plasma Total LPCs Decreased [16]

Methodologies for Studying C18(Plasm) LPC
The accurate quantification and characterization of C18(Plasm) LPC require sophisticated

analytical techniques, primarily revolving around liquid chromatography-mass spectrometry

(LC-MS).

Experimental Workflow
A typical workflow for the analysis of C18(Plasm) LPC from biological samples involves lipid

extraction, chromatographic separation, and mass spectrometric detection.
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1. Sample Collection
(Cells, Tissue, Plasma)

2. Lipid Extraction
(e.g., Bligh-Dyer or MTBE Method)

+ Internal Standard Spike

3. LC Separation
(Reversed-Phase C18 Column)

4. MS/MS Detection
(Q-TOF or Triple Quadrupole)

5. Data Analysis
(Peak Integration, Normalization,

Quantification)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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